12-Methoxycarnosic acid (CAS 62201-71-2), also known as carnosic acid 12-methyl ether, is a naturally occurring abietane diterpene defined by the methylation of the C12 phenolic hydroxyl group on the standard carnosic acid skeleton. From a procurement and material-selection standpoint, this specific methylation is transformative: it eliminates the o-diphenol moiety responsible for broad-spectrum radical scavenging, thereby dramatically increasing the compound's oxidative stability, lipid solubility (XLogP3 = 5.2), and resistance to autoxidative degradation. These baseline properties make it an essential precursor and reference standard for lipophilic formulations, targeted enzymatic assays, and specialized antiparasitic research where the chemical instability and confounding antioxidant background of unmethylated carnosic acid are unacceptable [1].
Buyers cannot substitute 12-methoxycarnosic acid with the more common and often cheaper parent compound, carnosic acid, or its oxidized derivative, carnosol, due to severe differences in chemical stability and assay behavior. Carnosic acid is highly reactive; its free o-diphenol structure makes it a potent chain-breaking antioxidant that rapidly oxidizes into artifacts (such as carnosol and rosmanol) in solution, during extraction, or in the presence of transition metals, which compromises assay reproducibility and long-term formulation integrity. By masking the C12 hydroxyl group, 12-methoxycarnosic acid is protected from this specific oxidative cascade. Furthermore, carnosic acid's overwhelming generic reactive oxygen species (ROS) scavenging can mask specific receptor or enzyme interactions in biological models, whereas 12-methoxycarnosic acid provides an oxidatively stable abietane scaffold that isolates specific targeted activities without antioxidant confounding [1].
Carnosic acid possesses an o-diphenol structure that makes it a reactive, chain-breaking antioxidant. However, this reactivity causes it to rapidly oxidize into artifacts like carnosol and rosmanol in solution or during extraction. 12-Methoxycarnosic acid, by masking the C12 hydroxyl group with a methyl ether, completely blocks this o-diphenol oxidation cascade. This structural modification provides an oxidatively stable abietane diterpene scaffold that resists transition-metal-catalyzed or radical-initiated degradation, ensuring assay reproducibility and long-term stability in formulations without confounding artifact generation [1].
| Evidence Dimension | Resistance to autoxidation and artifact formation |
| Target Compound Data | 12-Methoxycarnosic acid remains structurally intact without forming oxidized artifacts. |
| Comparator Or Baseline | Carnosic acid (rapidly oxidizes to carnosol and rosmanol within hours in solution). |
| Quantified Difference | Complete elimination of o-diphenol-mediated degradation pathways. |
| Conditions | In vitro solutions, extraction matrices, and iron-catalyzed or AMVN-initiated oxidation assays. |
Buyers conducting long-term screening, structural studies, or formulating lipophilic matrices must select the 12-methoxy derivative to avoid the rapid degradation inherent to the parent carnosic acid.
The methylation of the C12 hydroxyl group significantly alters the physicochemical profile of the diterpene. While carnosic acid has a computed XLogP3 of 4.9, 12-methoxycarnosic acid exhibits a higher XLogP3 of 5.2. This increased lipophilicity shifts its behavior in biological and synthetic systems, enhancing its lipid solubility and facilitating stable integration into plasma membranes. In formulation contexts, it yields clear solutions at concentrations ≥ 2.5 mg/mL in standard cosolvent systems (e.g., DMSO/PEG300/Tween-80), making it a targeted choice for lipophilic delivery vehicles where the parent compound exhibits different partitioning kinetics [REFS-1, REFS-2].
| Evidence Dimension | Lipophilicity (XLogP3) and membrane partitioning |
| Target Compound Data | XLogP3 = 5.2; stable plasma membrane integration. |
| Comparator Or Baseline | Carnosic acid (XLogP3 = 4.9). |
| Quantified Difference | +0.3 LogP unit increase, driving enhanced lipid solubility and altered subcellular compartmentation. |
| Conditions | Computed physicochemical properties and in vivo membrane stability models. |
For procurement in drug delivery or lipophilic formulation design, the higher LogP of 12-methoxycarnosic acid ensures better compatibility with lipid-based nanocarriers.
Carnosic acid's potent broad-spectrum radical scavenging often confounds in vitro assays by masking specific receptor or enzyme interactions. 12-Methoxycarnosic acid lacks this broad radical scavenging capability due to the methylated phenolic hydroxyl, yet it retains targeted biological activities. It acts as an active 5α-reductase inhibitor (IC50 = 61.7 μM) and demonstrates antileishmanial activity against L. donovani amastigotes (IC50 = 0.75 μM). By eliminating the background noise of generic ROS scavenging, 12-methoxycarnosic acid serves as a cleaner molecular probe for these specific pathways [REFS-1, REFS-2].
| Evidence Dimension | Specific target inhibition vs. broad antioxidant activity |
| Target Compound Data | Specific inhibition (e.g., L. donovani IC50 = 0.75 μM) with negligible broad radical scavenging. |
| Comparator Or Baseline | Carnosic acid (potent chain-breaking antioxidant, dominating assay responses via ROS reduction). |
| Quantified Difference | Elimination of radical scavenging activity while maintaining sub-micromolar targeted antiparasitic and enzymatic inhibition. |
| Conditions | In vitro enzymatic (5α-reductase) and cellular (L. donovani amastigote) assays. |
Researchers must procure the 12-methoxy variant when they need to isolate specific enzymatic or antiparasitic mechanisms without the confounding variables introduced by a strong generic antioxidant.
Due to its elevated XLogP3 (5.2) and enhanced membrane partitioning compared to carnosic acid, this compound is an effective choice for developing highly lipophilic drug delivery systems where maintaining a stable, clear solution in cosolvent matrices is required [1].
Because it lacks the broad-spectrum ROS scavenging activity that confounds cellular assays, 12-methoxycarnosic acid is an optimized abietane diterpene probe for isolating specific 5α-reductase inhibition (IC50 = 61.7 μM) and studying androgen-dependent proliferation pathways in LNCaP cell models .
The compound's targeted antileishmanial activity (IC50 = 0.75 μM against L. donovani amastigotes) combined with its high oxidative stability makes it a reliable lead compound and reference standard for antiparasitic screening compared to autoxidation-prone analogs .
In chemotaxonomic and quality-control profiling of Salvia and Rosmarinus extracts, 12-methoxycarnosic acid serves as a critical, stable reference standard to differentiate naturally occurring methylated diterpenes from extraction-induced oxidation artifacts like carnosol or rosmanol [2].
Irritant;Environmental Hazard